3,4-Bis(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione is an organic compound characterized by its unique structure, which includes two 3,4-dimethoxybenzylidene groups attached to a dihydrofuran-2,5-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione typically involves the condensation of 3,4-dimethoxybenzaldehyde with dihydrofuran-2,5-dione under acidic or basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its anxiolytic activity, showing promising results in animal models.
Mechanism of Action
The mechanism of action of 3,4-Bis(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione involves its interaction with various molecular targets. For instance, its anxiolytic activity is believed to be mediated through modulation of neurotransmitter systems in the brain, similar to the action of benzodiazepines. The compound may also interact with cellular pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine hydrate
- N,N′-bis(3,4-dimethoxybenzylidene)butane-1,4-diamine
- 2-(3,4-Dimethoxybenzylidene)-1,3-indandione
Uniqueness
3,4-Bis(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione stands out due to its unique dihydrofuran-2,5-dione core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest .
Properties
CAS No. |
63339-53-7 |
---|---|
Molecular Formula |
C22H20O7 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(3E,4Z)-3,4-bis[(3,4-dimethoxyphenyl)methylidene]oxolane-2,5-dione |
InChI |
InChI=1S/C22H20O7/c1-25-17-7-5-13(11-19(17)27-3)9-15-16(22(24)29-21(15)23)10-14-6-8-18(26-2)20(12-14)28-4/h5-12H,1-4H3/b15-9-,16-10+ |
InChI Key |
QRAFHVPSNZBTJW-CKOAPEAFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=C\C3=CC(=C(C=C3)OC)OC)\C(=O)OC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=CC3=CC(=C(C=C3)OC)OC)C(=O)OC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.